Binedaline
Overview
Description
Preparation Methods
The synthesis of binedaline involves several steps. One of the synthetic routes includes the Grignard reaction of 2-aminobenzophenone with methylmagnesium bromide, followed by dehydration of the tertiary carbinol to give 2-(1-phenylvinyl)aniline . This compound undergoes intramolecular cyclization to afford 4-phenylcinnoline, which is then hydrogenated to give 4-Phenyl-1,4-dihydrocinnoline . Further reactions, including acid hydrolysis and alkylation, lead to the final product, this compound .
Chemical Reactions Analysis
Binedaline undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial in the synthesis process, particularly in the hydrogenation step to form 4-Phenyl-1,4-dihydrocinnoline.
Substitution: Alkylation reactions are used to introduce the dimethylaminoethyl group into the molecule.
Common Reagents and Conditions: Reagents such as methylmagnesium bromide, nitrous acid, and sodamide are commonly used in the synthesis of this compound.
Scientific Research Applications
Binedaline has been studied primarily for its potential as an antidepressant. It acts as a selective norepinephrine reuptake inhibitor, making it a potent inhibitor of norepinephrine uptake in synaptosomes from rat cerebral cortex . Despite its promising pharmacological profile, this compound was never marketed due to its relatively insignificant influence on serotonin and dopamine transporters . Research has shown that this compound does not induce the classical side effects of tricyclic antidepressant drugs, which is attributed to its lack of affinity for neurotransmitter receptors .
Mechanism of Action
Binedaline exerts its effects by selectively inhibiting the reuptake of norepinephrine, with a Ki value of 25 nM . It has a relatively insignificant influence on serotonin (Ki = 847 nM) and dopamine (Ki >= 2 μM) transporters . The compound has negligible affinity for α-adrenergic, muscarinic cholinergic, histamine H1, or serotonin2 receptors . This selective inhibition of norepinephrine reuptake likely contributes to its antidepressant effects without the classical side effects associated with tricyclic antidepressants .
Comparison with Similar Compounds
Binedaline can be compared to other selective norepinephrine reuptake inhibitors such as amitriptyline, imipramine, maprotiline, and mianserin . Unlike these compounds, this compound does not show significant affinity for neurotransmitter receptors, which likely explains its lack of classical side effects . This unique profile makes this compound an interesting compound for further research, despite its lack of commercial development.
Properties
IUPAC Name |
N,N,N'-trimethyl-N'-(3-phenylindol-1-yl)ethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22/h4-12,15H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFFMXPDDGOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57647-35-5 (mono-hydrochloride) | |
Record name | Binedaline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20209472 | |
Record name | Binedaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60662-16-0 | |
Record name | Binedaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60662-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binedaline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060662160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binedaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINEDALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AVG9P140R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.